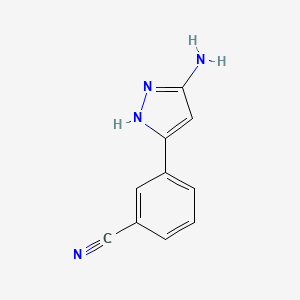

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

Description

BenchChem offers high-quality 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-amino-1H-pyrazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-6-7-2-1-3-8(4-7)9-5-10(12)14-13-9/h1-5H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTKMBJVJHKTOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=NN2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile solubility data

An In-Depth Technical Guide to the Solubility Profile of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, a heterocyclic compound of interest in modern medicinal chemistry. For professionals in drug development, understanding the solubility of a lead compound is a cornerstone of early-stage risk assessment and formulation strategy. Poor aqueous solubility can severely hinder preclinical development, leading to challenges in achieving desired exposure levels in pharmacological and toxicological studies. This document will delve into the predicted physicochemical properties influencing solubility, provide a robust experimental framework for its determination, and discuss the interpretation of this critical data.

Compound Overview and Physicochemical Landscape

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile (CAS No. 1800082-10-3) is a small molecule featuring a substituted pyrazole ring linked to a benzonitrile moiety.[1][2] The pyrazole ring is a common scaffold in medicinal chemistry, known to act as a bioisostere for other aromatic rings, often improving physicochemical properties like lipophilicity and water solubility.[3]

A thorough analysis of the molecule's structure is the first step in predicting its solubility behavior.

-

Hydrogen Bonding: The structure contains an amino group (-NH2) and two nitrogen atoms within the pyrazole ring, all of which can act as hydrogen bond acceptors. The amino group and the pyrazole N-H also serve as hydrogen bond donors.[1] These features suggest a potential for interaction with polar protic solvents like water.

-

Lipophilicity: The presence of the phenyl ring and the nitrile group contributes to the molecule's lipophilic character. The calculated octanol-water partition coefficient (LogP) is approximately 1.43, indicating a moderate degree of lipophilicity.[1] Compounds in this LogP range can sometimes exhibit a challenging balance between solubility and permeability.

-

Ionization Potential: The amino group is basic and is expected to be protonated at acidic pH. This ionization would significantly increase the compound's solubility in acidic aqueous media, a critical factor for predicting its dissolution in the gastrointestinal tract.[4]

A summary of the key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 1800082-10-3 | [1][2] |

| Molecular Formula | C₁₀H₈N₄ | [2] |

| Molecular Weight | 184.20 g/mol | [1][2] |

| Calculated LogP | 1.427 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

The Imperative of Experimental Solubility Determination

While computational predictions provide valuable initial guidance, they are no substitute for empirical data. The actual solubility of a compound is profoundly influenced by its solid-state properties (e.g., polymorphism, crystallinity), which cannot be accurately predicted from the 2D structure alone.[4] Therefore, rigorous experimental determination is mandatory.

We will focus on the gold-standard "shake-flask" method for determining thermodynamic equilibrium solubility . This method measures the true equilibrium concentration of a compound in a solvent, which is the most relevant value for biopharmaceutical classification and formulation development.[5][6]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and accurately measured.

Rationale and Causality

The core principle is to establish an equilibrium between the dissolved solute and an excess of the solid compound at a constant temperature. The choice of the shake-flask method, though lower in throughput than kinetic methods, is deliberate. It is the most reliable technique for obtaining thermodynamic solubility, minimizing the risk of generating misleading data from supersaturated solutions, which is a common artifact of kinetic assays.[5][6] Temperature control is critical, as solubility is temperature-dependent.[7]

Materials and Equipment

-

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile (solid, >98% purity)

-

Selected solvents (e.g., pH 7.4 phosphate-buffered saline, pH 1.2 HCl, Dimethyl Sulfoxide (DMSO), Ethanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile to a series of vials. "Excess" is key; there must be visible solid material remaining at the end of the experiment to ensure the solution is saturated. A starting point of ~5-10 mg of compound per 1 mL of solvent is typically sufficient.

-

Solvent Addition: Accurately dispense a known volume of the desired pre-equilibrated solvent into each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and moderate agitation. The system should be allowed to equilibrate for a sufficient duration.

-

Expert Insight: A 24-hour equilibration period is a common starting point, but it is not a universal constant.[6] To ensure true equilibrium has been reached, a time-point study is essential. Samples should be taken at multiple intervals (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus and shows no significant change between the later time points.[5]

-

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.

-

Trustworthiness Check: This step is critical to prevent solid particles from being carried over into the sample for analysis, which would artificially inflate the measured solubility.

-

-

Sample Collection and Dilution: Carefully collect a precise aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Expert Insight: Pre-rinsing the filter with the saturated solution can prevent loss of the compound due to adsorption onto the filter membrane, a potential source of error for sparingly soluble compounds.[5] Perform a serial dilution of the filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

-

-

Quantification: Analyze the diluted samples using a validated HPLC method. The concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The results from the described protocol should be tabulated clearly. This allows for straightforward comparison across different solvent systems, which is essential for making informed decisions in the drug development process.

Table 2: Example Solubility Data Table for 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Phosphate Buffer | 7.4 | 37 | Experimental Value | Calculated Value |

| HCl Solution | 1.2 | 37 | Experimental Value | Calculated Value |

| Water | ~7.0 | 25 | Experimental Value | Calculated Value |

| Ethanol | N/A | 25 | Experimental Value | Calculated Value |

| DMSO | N/A | 25 | Experimental Value | Calculated Value |

Interpreting the Results:

-

Aqueous Solubility (pH 7.4): This is a key indicator of how the drug might behave in physiological fluids. Low solubility (<10 µg/mL) at this pH often signals potential issues with bioavailability for oral dosage forms.

-

pH-Dependent Solubility: A significantly higher solubility at pH 1.2 compared to pH 7.4 would confirm the basic nature of the amino group and suggest that the drug will dissolve well in the stomach but may precipitate in the higher pH environment of the intestine. This is a classic challenge that may require enabling formulations like amorphous solid dispersions.

-

Solubility in Organic Solvents: High solubility in solvents like DMSO is expected and is primarily relevant for preparing stock solutions for in vitro assays. Solubility in co-solvents like ethanol can provide insights for developing liquid formulations.

Conclusion

While a definitive solubility value for 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is not publicly available in the literature, this guide provides the essential scientific framework for its determination and interpretation. By understanding the compound's structural features and applying a rigorous, self-validating experimental protocol like the shake-flask method, researchers can generate the high-quality, reliable data needed to advance a compound through the drug development pipeline. This foundational knowledge is paramount for designing effective formulations and mitigating risks associated with poor biopharmaceutical properties.

References

-

PubChem. 3-Amino-5-hydroxypyrazole. National Center for Biotechnology Information. [Link]

-

PubChem. (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile. National Center for Biotechnology Information. [Link]

-

IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]

- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Solubility of Things. Pyrazole. [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Al-Ghazal, A., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

ChemistrySelect. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

European Journal of Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

Jiang, Q.-H., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E. [Link]

-

Al-Issa, S. A. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1800082-10-3|3-(5-Amino-1H-pyrazol-3-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. raytor.com [raytor.com]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Synthesis Precursors for 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of the synthetic pathways and key precursors for the targeted synthesis of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, a valuable heterocyclic building block in medicinal chemistry. This document emphasizes the underlying chemical principles, provides field-proven insights into experimental choices, and includes detailed protocols to ensure reproducibility and success.

Introduction: The Significance of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

The 5-aminopyrazole scaffold is a privileged pharmacophore found in a multitude of biologically active compounds.[1] Its derivatives have shown a wide range of therapeutic potential, acting as kinase inhibitors, antagonists for various receptors, and antimicrobial agents.[1] The specific substitution pattern of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, featuring a benzonitrile moiety at the 3-position, makes it a critical intermediate for the synthesis of targeted therapeutics, including potent inhibitors of signaling pathways implicated in cancer and other diseases. A robust and scalable synthetic route to this compound is therefore of paramount importance.

Retrosynthetic Analysis: A Strategic Approach to Precursor Identification

A logical retrosynthetic analysis of the target molecule reveals a primary disconnection at the pyrazole ring, a common and effective strategy for this class of heterocycles. The core pyrazole ring is typically formed through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a functionally equivalent synthon.[2][3]

Caption: Retrosynthetic analysis of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile.

This analysis identifies two key precursors: hydrazine and 3-oxo-3-(3-cyanophenyl)propanenitrile . The latter, a β-ketonitrile, is the more complex precursor and its efficient synthesis is critical to the overall success of the route. Further disconnection of the β-ketonitrile via a Claisen-type condensation points to 3-acetylbenzonitrile as a readily available starting material.

Synthesis of Key Precursors

This section details the synthesis of the pivotal precursors, providing both mechanistic insights and detailed experimental protocols.

Synthesis of 3-Oxo-3-(3-cyanophenyl)propanenitrile

The formation of the β-ketonitrile, 3-oxo-3-(3-cyanophenyl)propanenitrile, is most effectively achieved through a base-mediated Claisen condensation between 3-acetylbenzonitrile and a suitable C1 electrophile, such as an oxalate ester followed by decarboxylation, or more directly with a cyano-functionalized reagent. A common and efficient method involves the reaction of an acetyl-aromatic compound with acetonitrile in the presence of a strong base.[4]

Reaction Scheme:

Caption: Synthesis of 3-Oxo-3-(3-cyanophenyl)propanenitrile.

Mechanistic Considerations: The reaction proceeds via the formation of the enolate of 3-acetylbenzonitrile, which then acts as a nucleophile, attacking the carbon atom of the nitrile group of acetonitrile. The resulting intermediate undergoes tautomerization and subsequent hydrolysis during acidic workup to yield the desired β-ketonitrile. The choice of a strong, non-nucleophilic base is crucial to favor the desired condensation over side reactions.

Experimental Protocol: Synthesis of 3-Oxo-3-(3-cyanophenyl)propanenitrile

-

Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous acetonitrile.

-

Base Addition: Carefully add sodium methoxide or sodium hydride portion-wise to the stirred acetonitrile at room temperature.

-

Addition of Ketone: Add 3-acetylbenzonitrile dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and concentrated hydrochloric acid to neutralize the base and precipitate the product.

-

Purification: Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 3-oxo-3-(3-cyanophenyl)propanenitrile.[5]

Data Summary for Precursor Synthesis:

| Precursor | Starting Materials | Key Reagents | Typical Yield |

| 3-Oxo-3-(3-cyanophenyl)propanenitrile | 3-Acetylbenzonitrile, Acetonitrile | Sodium Methoxide | 50-70% |

Synthesis of 3-Acetylbenzonitrile

While 3-acetylbenzonitrile is commercially available, understanding its synthesis can be valuable for cost-effective scale-up or for the preparation of substituted analogs.[6][7][8] A standard method for its preparation is the Friedel-Crafts acylation of benzonitrile. However, due to the deactivating nature of the nitrile group, this reaction can be sluggish. Alternative methods, such as the oxidation of 3-ethylbenzonitrile or the reaction of 3-cyanophenylmagnesium bromide with acetyl chloride, are also viable. A more modern and often preferred approach involves transition-metal-catalyzed cross-coupling reactions. For instance, the coupling of 3-bromobenzonitrile with a suitable acetylating agent in the presence of a palladium or copper catalyst can provide the desired product in good yield.[9]

The Final Step: Pyrazole Ring Formation

The construction of the 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile ring is a classic example of the Knorr pyrazole synthesis.[2][3] This reaction involves the condensation of the synthesized β-ketonitrile, 3-oxo-3-(3-cyanophenyl)propanenitrile, with hydrazine hydrate.

Reaction Scheme:

Caption: Final synthesis of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile.

Mechanistic Insights: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the β-dicarbonyl compound, forming a hydrazone intermediate.[10][11] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl (in this case, the nitrile group, which acts as a carbonyl equivalent), and subsequent dehydration to yield the aromatic pyrazole ring. The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with heating to drive the reaction to completion.

Experimental Protocol: Synthesis of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxo-3-(3-cyanophenyl)propanenitrile in ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile. Further purification can be achieved by recrystallization if necessary.

Conclusion and Future Perspectives

The synthetic route outlined in this guide, proceeding through the key precursors 3-acetylbenzonitrile and 3-oxo-3-(3-cyanophenyl)propanenitrile, represents a reliable and well-established method for the preparation of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile. The methodologies described are scalable and amenable to the synthesis of a diverse range of analogs by employing substituted starting materials. As the demand for novel therapeutics based on the aminopyrazole scaffold continues to grow, the optimization of these synthetic routes, potentially through the development of more efficient catalytic systems or flow chemistry approaches, will remain an active area of research.

References

-

Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-pyrazole-4-carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]pyrimidines. Molecules, 14(7), 2556-2569. [Link]

-

Aggarwal, N., & Kumar, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-169. [Link]

-

Lassagne, F., et al. (2009). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Journal of Heterocyclic Chemistry, 46(1), 139-144. [Link]

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

-

Lead Sciences. (n.d.). 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2014). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. ResearchGate. [Link]

-

Padwa, A., et al. (2011). Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile. The Journal of Organic Chemistry, 76(11), 4583-4592. [Link]

-

Reddy, B. V. S., et al. (2015). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. Organic Letters, 17(15), 3890-3893. [Link]

-

da Silva, J. F. M., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(10), 1325-1333. [Link]

- Johnson, F., et al. (1962). Processes for the synthesis of 3-hydroxyglutaronitrile.

- Google Patents. (n.d.). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)

-

NIST. (n.d.). 3-Acetylbenzonitrile. Retrieved from [Link]

-

Balasubramanian, T., et al. (2018). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. ResearchGate. [Link]

-

Organic Chemistry Tutor. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

-

Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. [Link]

-

Cheméo. (n.d.). 3-Acetylbenzonitrile (CAS 6136-68-1). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

Canadian Journal of Chemistry. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. [Link]

-

ResearchGate. (n.d.). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. [Link]

Sources

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. jk-sci.com [jk-sci.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. oncotarget.com [oncotarget.com]

- 6. CAS 6136-68-1: 3-Acetylbenzonitrile | CymitQuimica [cymitquimica.com]

- 7. 3-Acetylbenzonitrile [webbook.nist.gov]

- 8. 3-Acetylbenzonitrile (CAS 6136-68-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. biosynth.com [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

Introduction: A Profile of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

An In-Depth Technical Guide to the Safe Handling of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile (CAS No. 1800082-10-3) is a heterocyclic compound featuring a substituted pyrazole ring linked to a benzonitrile moiety.[1][2] Its molecular structure, which incorporates an amino group, a pyrazole ring, and a nitrile group, makes it a valuable building block in medicinal chemistry and drug discovery. These functional groups are known to participate in a variety of chemical reactions, enabling the synthesis of more complex molecules with potential therapeutic applications.[3] However, the very features that make this compound synthetically useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and disposal of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile. The protocols and insights described herein are grounded in established chemical safety principles and specific data associated with this compound and its structural motifs.

Hazard Identification and Toxicological Profile

Understanding the intrinsic hazards of a chemical is the foundation of a robust safety plan. 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is classified under the Globally Harmonized System (GHS) as a substance with multiple hazardous properties. The primary routes of exposure are inhalation, skin contact, and ingestion.

GHS Classification

The compound is designated with the GHS07 pictogram, indicating that it is harmful and an irritant.[2] The specific hazard statements (H-statements) provide a clear picture of the potential risks:

-

H312: Harmful in contact with skin. [2]

-

H315: Causes skin irritation. [4]

-

H319: Causes serious eye irritation. [4]

-

H335: May cause respiratory irritation. [4]

Causality Insight: The benzonitrile functional group is known to be toxic, with potential effects on the central nervous system, liver, and blood.[5] While the toxicity of this specific molecule is not fully elucidated, the presence of the nitrile group warrants significant caution. Similarly, amino-substituted heterocyclic compounds can act as skin and respiratory irritants.

Compound Properties

A summary of the key physical and chemical properties is essential for risk assessment and handling procedures.

| Property | Value | Source |

| CAS Number | 1800082-10-3 | [1][2] |

| Molecular Formula | C₁₀H₈N₄ | [1] |

| Molecular Weight | 184.20 g/mol | [4] |

| Purity | Typically ≥97-98% | [1][2] |

| Appearance | Solid (likely a powder or crystalline solid) | N/A |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1][4] |

Risk Assessment and Control Hierarchy

A systematic approach to risk assessment is crucial before any handling of this compound. The goal is to minimize exposure through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

The Control Hierarchy Workflow

The most effective safety strategies prioritize engineering controls over reliance on PPE. The following diagram illustrates the logical workflow for mitigating risks associated with 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile.

Caption: Risk assessment and control hierarchy workflow.

Safe Handling and Engineering Controls

Given the compound's hazard profile, particularly its potential for causing respiratory irritation and its acute toxicity via inhalation, specific engineering controls are mandatory.

-

Ventilation: All manipulations of solid 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, including weighing and transfers, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[6][7][8]

-

Eye Wash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[7]

-

Handling Practices: Avoid creating dust during handling.[6][9][10] Use appropriate tools (e.g., spatulas) for transfers. For dissolution, add the solid to the solvent slowly to prevent splashing.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with the engineering controls mentioned above.

-

Eye and Face Protection: Chemical safety goggles or glasses that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required.[8][11] A face shield should be considered if there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[8] Contaminated gloves must be disposed of as hazardous waste.

-

Lab Coat: A full-length laboratory coat, buttoned, is required to protect skin and clothing.

-

-

Respiratory Protection: For situations where engineering controls may not be sufficient (e.g., cleaning up a large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., type ABEK-P2) should be used.[8]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent accidental exposure.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9][11][12] Vendor recommendations specify storing at 2-8°C, sealed from light.[1][4]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may initiate hazardous reactions.[7]

Spill and Emergency Procedures

Prompt and correct response to a spill is critical to minimizing exposure and environmental contamination.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][11]

-

Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[5][11] Seek immediate medical attention.

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[5][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][11]

Spill Response Protocol

The appropriate response depends on the scale of the spill.

Caption: Decision workflow for responding to a chemical spill.

Disposal Considerations

All waste containing 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11] Do not allow the product to enter drains or waterways.[6]

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]

-

Lead Sciences. (n.d.). 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile. Retrieved from [Link]

-

ChemBK. (n.d.). Benzonitrile, 3-(3-amino-5-methyl-1H-pyrazol-1-yl)-. Retrieved from [Link]

-

Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

Sources

- 1. 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile - Lead Sciences [lead-sciences.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile | 1800082-10-3 | Benchchem [benchchem.com]

- 4. 1800082-10-3|3-(5-Amino-1H-pyrazol-3-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Pyrazole - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. bio.vu.nl [bio.vu.nl]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile for Advanced Research and Drug Development

This guide provides an in-depth technical overview of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its significance in medicinal chemistry, commercial availability, likely synthetic pathways, and robust quality control methodologies, offering field-proven insights to empower your research and development endeavors.

The Strategic Importance of the Aminopyrazole Scaffold in Modern Drug Discovery

The aminopyrazole moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity.[1][2] This versatility has led to the development of numerous successful drugs containing the pyrazole nucleus for a wide range of diseases, including cancer and inflammatory disorders.[3][4]

Specifically, 3-aminopyrazole and 5-aminopyrazole derivatives are of significant interest as kinase inhibitors.[2][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[5][6] The aminopyrazole core can act as a bioisostere for other functionalities, forming critical hydrogen bonds within the ATP-binding pocket of kinases, thereby inhibiting their activity.[2][3] The subject of this guide, 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, combines the proven aminopyrazole pharmacophore with a benzonitrile group, which can serve as a versatile synthetic handle for further molecular elaboration or as a key interaction motif with the target protein.

Commercial Sourcing and Procurement

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is commercially available from several chemical suppliers, facilitating its use in research and development without the immediate need for custom synthesis. When sourcing this compound, it is crucial to consider purity, batch-to-batch consistency, and the supplier's quality control documentation.

Below is a summary of representative commercial suppliers. Please note that stock status and pricing are subject to change and should be verified directly with the suppliers.

| Supplier | Product Code | CAS Number | Purity | Pack Sizes |

| Fluorochem | F693151 | 1800082-10-3 | 98% | 1g, 5g, 10g, 25g[7] |

| BLDpharm | BD01168185 | 1800082-10-3 | 97% | 250mg, 1g, 5g, 25g[8] |

| Lead Sciences | BD01168185 | 1800082-10-3 | 97% | 100mg, 250mg, 1g, 5g[8] |

| Dabos | A1227320-1G | Not explicitly listed, but product name matches | Not specified | 1g, 25g |

Plausible Synthetic Route: A Chemist's Perspective

While the exact proprietary synthesis methods of commercial suppliers are not public, a chemically sound and efficient route to 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile can be postulated based on established pyrazole synthesis methodologies.[9] The most common and versatile approach involves the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative.

A likely precursor for our target molecule is 3-oxo-3-(3-cyanophenyl)propanenitrile. The synthesis would then proceed via the following logical steps:

Caption: A plausible synthetic workflow for 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile.

Experimental Protocol (Illustrative)

-

Reaction Setup: To a solution of 3-oxo-3-(3-cyanophenyl)propanenitrile (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1-1.2 equivalents).

-

Reaction Progression: The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[10]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[10]

This proposed synthesis is based on the well-documented reaction of β-ketonitriles with hydrazines to form 5-aminopyrazoles. The regioselectivity is generally high for this class of reactions, yielding the 5-amino isomer as the major product.

Quality Control and Characterization: A Self-Validating System

For use in drug discovery and development, rigorous quality control is paramount. A combination of analytical techniques should be employed to confirm the identity, purity, and integrity of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile.

Analytical Methods for Structure Confirmation and Purity Assessment

| Analytical Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and purity assessment. | The spectrum should show characteristic signals for the aromatic protons of the benzonitrile ring, the pyrazole ring proton, and the amine protons. The integration of these signals should be consistent with the number of protons in the molecule.[11] |

| ¹³C NMR | Structural confirmation. | The spectrum should display the expected number of carbon signals, including the characteristic nitrile carbon signal (around 118-120 ppm) and the signals for the pyrazole and benzene ring carbons. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | The mass spectrum should show a molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight of 184.20 g/mol .[12] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak should be observed, with the area of this peak representing the purity of the compound (typically >97%). |

| Infrared (IR) Spectroscopy | Functional group identification. | The IR spectrum should show characteristic absorption bands for the N-H stretch of the amine, the C≡N stretch of the nitrile, and the C=N and C=C stretches of the aromatic and pyrazole rings.[12] |

This multi-faceted analytical approach provides a self-validating system, ensuring that the material used in subsequent experiments is of high quality and meets the stringent requirements of drug discovery research.

Application in Drug Design: A Kinase Inhibitor Building Block

The 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile scaffold is a valuable starting point for the design of novel kinase inhibitors. The aminopyrazole core can engage in key hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.[2][3]

Caption: Role of the aminopyrazole scaffold in kinase hinge binding.

The benzonitrile moiety provides a vector for chemical modification, allowing for the exploration of different substituents to optimize potency, selectivity, and pharmacokinetic properties. This strategic positioning of functional groups makes 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile a highly valuable and versatile building block for the synthesis of focused compound libraries targeting various kinase families.

Safety and Handling

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] It is also reported to cause skin and eye irritation and may cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is a commercially accessible and highly valuable building block for drug discovery, particularly in the development of kinase inhibitors. Its privileged aminopyrazole scaffold offers key binding interactions, while the benzonitrile moiety provides a versatile point for synthetic elaboration. A thorough understanding of its commercial availability, likely synthesis, and robust analytical characterization is essential for its effective application in research. This guide provides a comprehensive technical overview to support and accelerate the use of this important compound in the development of next-generation therapeutics.

References

-

Brullo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

-

Al-Ostoot, F. H., et al. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(7), 9176-9191. [Link]

-

Ebenezer, O., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1935-1956. [Link]

-

Ghahremanzadeh, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(1), 1-12. [Link]

-

Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6649. [Link]

-

Vasile, C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5013. [Link]

-

Bruno, O., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2305. [Link]

-

Gevorgyan, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. [Link]

-

Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link]

-

Kamal, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6241. [Link]

- Adani, P. H., et al. (2019). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

-

Behbehani, H., & Ibrahim, H. M. (2012). 3-Iminobutanenitrile as building block for the synthesis of substituted pyrazolo[1,5-a]pyrimidines with antitumor and antioxidant activities. International Journal of Modern Organic Chemistry, 1(2), 96-114. [Link]

-

Kumar, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(1), 29-51. [Link]

-

Fichez, J., et al. (2017). Recent advances in aminopyrazoles synthesis and functionalization. Organic & Biomolecular Chemistry, 15(2), 324-337. [Link]

-

El-Gazzar, M. G., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(43), 30209-30225. [Link]

-

Di Martino, R. M. C., et al. (2023). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry, 88, 117325. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 1800082-10-3|3-(5-Amino-1H-pyrazol-3-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Ascendant Scaffold: A Technical Guide to 3-Aryl-5-Aminopyrazoles in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 3-aryl-5-aminopyrazole core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. Its unique structural features and synthetic accessibility have propelled it to the forefront of drug discovery efforts, leading to the development of compounds with a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive literature review of this critical heterocyclic system, offering field-proven insights into its synthesis, structure-activity relationships (SAR), and diverse pharmacological applications, with a particular focus on its role in oncology and infectious diseases.

The Strategic Advantage of the 3-Aryl-5-Aminopyrazole Core

The prominence of the 3-aryl-5-aminopyrazole moiety stems from its distinct combination of features. The pyrazole ring itself is a bioisostere of other key heterocycles and can engage in a variety of non-covalent interactions with biological targets. The presence of the 5-amino group provides a crucial hydrogen bond donor and a key site for further functionalization, allowing for the modulation of physicochemical properties and target engagement. The 3-aryl substituent offers a vector for exploring specific hydrophobic pockets within target proteins, enabling the fine-tuning of potency and selectivity. This trifecta of synthetically tractable positions makes the 3-aryl-5-aminopyrazole scaffold a powerful platform for library synthesis and lead optimization in drug discovery campaigns.

Crafting the Core: Key Synthetic Strategies

The construction of the 3-aryl-5-aminopyrazole scaffold can be achieved through several reliable and adaptable synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

The Cornerstone Condensation: β-Ketonitriles and Hydrazines

The most classical and widely employed method for the synthesis of 3-aryl-5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative. This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group to furnish the 5-aminopyrazole ring.

Rationale: This protocol provides a robust and general method for the synthesis of a wide range of 3-aryl-5-aminopyrazoles. The use of an acid catalyst facilitates the initial hydrazone formation, while the subsequent cyclization is often promoted by heat.

Step-by-Step Methodology:

-

Hydrazone Formation: To a solution of the appropriately substituted β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired arylhydrazine hydrochloride (1.1 eq).

-

Catalysis: Add a catalytic amount of a mineral acid (e.g., a few drops of concentrated HCl) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or heat to reflux for a period ranging from 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Isolation: The product often precipitates from the solution and can be collected by vacuum filtration. If the product remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Modern Approaches: Efficiency and Diversity

In addition to the classical condensation, several modern synthetic methodologies have been developed to access 3-aryl-5-aminopyrazoles with improved efficiency and substrate scope.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction times for the condensation of β-ketonitriles and hydrazines, often leading to higher yields and cleaner reaction profiles. This method is particularly amenable to high-throughput synthesis for the rapid generation of compound libraries.

-

Multi-Component Reactions (MCRs): One-pot, multi-component strategies offer an elegant and atom-economical approach to the synthesis of highly substituted 3-aryl-5-aminopyrazoles. These reactions often involve the in-situ generation of the β-ketonitrile or a related reactive intermediate.

-

Solid-Phase Synthesis: For the construction of combinatorial libraries, solid-phase synthesis provides a powerful tool for the systematic variation of substituents on the 3-aryl-5-aminopyrazole scaffold. The pyrazole core can be assembled on a resin, followed by cleavage to release the final products.

A Spectrum of Biological Activity: Therapeutic Potential

The 3-aryl-5-aminopyrazole scaffold has been incorporated into a vast number of compounds exhibiting a wide array of biological activities.

Anticancer Activity: Targeting the Engines of Cell Proliferation

One of the most extensively explored therapeutic areas for 3-aryl-5-aminopyrazoles is oncology. These compounds have demonstrated potent activity against a variety of cancer cell lines, often through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.

A significant number of 3-aryl-5-aminopyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular signaling.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several 3-aryl-5-aminopyrazole-based compounds have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers. By blocking the ATP-binding site of EGFR, these inhibitors can halt the downstream signaling cascades that drive tumor growth.

Methodological & Application

Synthesis of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile: An In-Depth Experimental Protocol

Introduction

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The aminopyrazole scaffold is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of activities including kinase inhibition, anti-inflammatory, and anticancer properties. The presence of the benzonitrile moiety provides a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of complex molecular architectures for the development of novel therapeutics. This application note provides a comprehensive, field-proven experimental protocol for the synthesis of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, designed for researchers, scientists, and professionals in drug development. The protocol is structured to not only provide a step-by-step guide but also to offer insights into the causality behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Overall Synthesis Strategy

The synthesis of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is efficiently achieved through a two-step process. The first step involves a Claisen condensation of 3-acetylbenzonitrile with a suitable acetate equivalent to form the key intermediate, a β-ketonitrile. This is followed by the cyclization of the β-ketonitrile with hydrazine hydrate, which proceeds via a classical pyrazole synthesis pathway.

Caption: Overall workflow for the synthesis of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile.

PART 1: Synthesis of the β-Ketonitrile Intermediate

The cornerstone of this synthesis is the formation of a 1,3-dicarbonyl equivalent, which is then cyclized to the pyrazole ring. A Claisen condensation provides an efficient route to this intermediate.

Reaction Scheme: Step 1

Caption: Claisen condensation to form the β-ketonitrile intermediate.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 3-Acetylbenzonitrile | ≥98% | Commercially Available | |

| Ethyl Acetate | Anhydrous | Commercially Available | |

| Sodium Ethoxide | ≥95% | Commercially Available | Handle under inert atmosphere. |

| Ethanol | Anhydrous | Commercially Available | |

| Diethyl Ether | Anhydrous | Commercially Available | |

| Hydrochloric Acid | 1 M Aqueous Solution | Reagent Grade | |

| Round-bottom flask | Appropriate size for the reaction scale. | ||

| Reflux condenser | |||

| Magnetic stirrer | |||

| Ice bath | |||

| Buchner funnel and flask |

Experimental Protocol: Step 1

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.2 equivalents) to anhydrous ethanol.

-

Addition of Reactants: To the stirred suspension of sodium ethoxide, add a solution of 3-acetylbenzonitrile (1.0 equivalent) and anhydrous ethyl acetate (3.0 equivalents) dropwise at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly add 1 M hydrochloric acid to neutralize the reaction mixture to pH ~7.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-oxo-3-(3-cyanophenyl)propanenitrile. This intermediate can often be used in the next step without further purification.

PART 2: Synthesis of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

The cyclization of the β-ketonitrile with hydrazine hydrate is a robust and high-yielding reaction to form the desired aminopyrazole.

Reaction Scheme: Step 2

Caption: Cyclization reaction to form the final product.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 3-oxo-3-(3-cyanophenyl)propanenitrile | Crude from Step 1 | ||

| Hydrazine Hydrate | ~50-60% in water | Commercially Available | Caution: Toxic and corrosive. |

| Ethanol | Reagent Grade | Commercially Available | |

| Round-bottom flask | |||

| Reflux condenser | |||

| Magnetic stirrer | |||

| Buchner funnel and flask |

Experimental Protocol: Step 2

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude 3-oxo-3-(3-cyanophenyl)propanenitrile (1.0 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Isolation of Product: Cool the reaction mixture to room temperature. The product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Filtration and Washing: Collect the solid product by filtration using a Buchner funnel. Wash the solid with cold ethanol and then with diethyl ether to facilitate drying.

-

Drying: Dry the product under vacuum to obtain 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile as a solid.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.[1]

| Technique | Expected Results |

| Melting Point | A sharp melting point indicates high purity. |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the pyrazole proton, and the amino protons. |

| ¹³C NMR | The spectrum should show the expected number of carbon signals, including the nitrile carbon. |

| IR Spectroscopy | Characteristic absorption bands for the amino (N-H stretching), nitrile (C≡N stretching), and aromatic groups should be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (184.20 g/mol ) should be observed.[2] |

Safety Precautions

-

Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium ethoxide is a strong base and is moisture-sensitive. Handle in an inert atmosphere.

-

Organic solvents are flammable. Keep away from open flames and ignition sources.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction; side reactions. | Ensure anhydrous conditions. Increase reaction time or temperature. Use a stronger base like sodium hydride if necessary. |

| Difficulty in isolating the product in Step 2 | Product is soluble in the reaction solvent. | Concentrate the reaction mixture. Add a non-polar co-solvent (e.g., hexane) to induce precipitation. |

| Impure final product | Incomplete reaction; presence of side products. | Optimize the recrystallization solvent system. Column chromatography on silica gel may be necessary for very impure samples. |

Conclusion

This detailed protocol provides a reliable and reproducible method for the synthesis of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile. By understanding the chemical principles behind each step and adhering to the outlined procedures and safety precautions, researchers can efficiently produce this valuable building block for applications in drug discovery and medicinal chemistry.

References

-

Organic Syntheses, Coll. Vol. 2, p.284 (1943); Vol. 18, p.75 (1938). Link: [Link]

-

Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. Link: [Link]

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Link: [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Link: [Link]

Sources

Application Notes and Protocols for Assessing the Biological Activity of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

Introduction: Unveiling the Potential of a Privileged Scaffold

The compound 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules with a wide spectrum of activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] Many pyrazole-containing compounds have been successfully developed as potent kinase inhibitors.[3]

Given the structural features of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, particularly the aminopyrazole core, we hypothesize that it may function as an inhibitor of the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, playing a pivotal role in immune responses, inflammation, and hematopoiesis.[4] Dysregulation of this pathway, often due to mutations such as JAK2 V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[5] Therefore, small molecule inhibitors of JAK kinases are of significant therapeutic interest.

These application notes provide a comprehensive framework for the initial characterization and biological evaluation of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, focusing on its potential as a JAK2 kinase inhibitor. The protocols herein are designed to be self-validating, incorporating essential controls and clear data interpretation guidelines for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Characterization and Compound Handling

A thorough understanding of the physicochemical properties of a compound is the foundation for reliable biological data. This section outlines the initial steps for preparing 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile for in vitro evaluation.

Compound Information

| Property | Value | Source |

| IUPAC Name | 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile | N/A |

| CAS Number | 1800082-10-3 | N/A |

| Molecular Formula | C₁₀H₈N₄ | N/A |

| Molecular Weight | 184.20 g/mol | N/A |

Solubility and Stock Solution Preparation

The poor aqueous solubility of many small molecule inhibitors necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO), for the preparation of high-concentration stock solutions.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Rationale: Creating a concentrated stock solution in DMSO allows for subsequent serial dilutions into aqueous assay buffers while minimizing the final DMSO concentration, which can be toxic to cells at higher levels.[6][7]

Materials:

-

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile (solid)

-

Anhydrous DMSO, sterile

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Weighing the Compound: Accurately weigh a precise amount of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile (e.g., 1.842 mg) using a calibrated analytical balance.

-

Calculating DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L)) For 1.842 mg of compound: Volume = 0.001842 g / (184.20 g/mol * 0.010 mol/L) = 0.001 L = 1 mL

-

Dissolution: Transfer the weighed compound to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO.

-

Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but the stability of the compound under these conditions should be considered.

-

Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed containers to prevent moisture absorption.[7]

Part 2: Biochemical Assessment of Kinase Inhibitory Activity

The first step in evaluating our hypothesis is to determine if 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile directly inhibits the enzymatic activity of a JAK kinase in a cell-free system. The ADP-Glo™ Kinase Assay is a robust method for this purpose, as it measures the amount of ADP produced during the kinase reaction, which is a direct indicator of enzyme activity.[8][9]

Diagram 1: Workflow for Biochemical Kinase Inhibition Assay

Caption: Workflow of the ADP-Glo™ biochemical assay.

Protocol 2: In Vitro JAK2 Kinase Inhibition Assay using ADP-Glo™

Rationale: This protocol will determine the half-maximal inhibitory concentration (IC50) of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile against recombinant human JAK2 kinase. The IC50 value is a quantitative measure of the compound's potency.

Materials:

-

Recombinant human JAK2 enzyme

-

Suitable peptide substrate for JAK2

-

Adenosine triphosphate (ATP)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

10 mM stock solution of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile in DMSO

-

Known JAK2 inhibitor (e.g., Ruxolitinib) as a positive control

-

White, opaque 384-well assay plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Serial Dilution:

-

Prepare a serial dilution of the 10 mM stock solution of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile in 100% DMSO. This is typically a 10-point, 3-fold serial dilution.

-

Prepare a similar dilution series for the positive control (Ruxolitinib).

-

Include a DMSO-only control (vehicle control).

-

-

Assay Plate Preparation:

-

Add 1 µL of each compound dilution (or DMSO vehicle) to the wells of a 384-well plate.

-

-

Kinase Reaction:

-

Prepare a master mix containing the kinase reaction buffer and the recombinant JAK2 enzyme at the desired concentration.

-

Add 2 µL of the enzyme mix to each well and incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme.

-

Prepare a substrate/ATP master mix in kinase reaction buffer. The final ATP concentration should be at or near the Km for JAK2.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.[10]

-

Incubate the plate for 60 minutes at room temperature.

-

-

ADP Detection:

-

Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]

-

Incubate for 40 minutes at room temperature.[9]

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal.[11]

-

Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[9]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The data is typically normalized to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Part 3: Cell-Based Assessment of Biological Activity

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context to evaluate a compound's activity.[12] These assays can assess cell permeability, off-target effects, and the impact on intracellular signaling pathways.

Assessment of Cytotoxicity

Before evaluating the effect of the compound on a specific signaling pathway, it is essential to determine its general cytotoxicity. The MTT assay is a widely used colorimetric assay to measure cell metabolic activity, which serves as an indicator of cell viability.[13]

Protocol 3: Cell Viability Assessment using the MTT Assay

Rationale: This protocol will determine the concentration range at which 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile exhibits cytotoxic effects. This information is critical for designing subsequent cell-based assays and interpreting their results.

Materials:

-

A suitable human cell line. For this study, a hematopoietic cell line harboring the JAK2 V617F mutation (e.g., HEL or UKE-1) is recommended.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

-

96-well clear flat-bottom cell culture plates.

-

Multichannel pipettes.

-

Microplate spectrophotometer.

Procedure:

-

Cell Seeding:

-

Harvest and count the cells. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach (if adherent) and recover.

-

-

Compound Treatment:

-

Prepare serial dilutions of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile in complete medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[14][15]

-

Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same final DMSO concentration).

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Gently pipette up and down to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percent viability versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

-

Assessment of Intracellular Target Engagement

To confirm that 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile inhibits the JAK-STAT pathway in a cellular context, we will measure the phosphorylation status of STAT3, a key downstream substrate of JAK2. Western blotting is a standard technique for this purpose.[16]

Diagram 2: JAK-STAT Signaling Pathway and Point of Inhibition

Caption: Hypothesized inhibition of the JAK-STAT pathway.

Protocol 4: Western Blot Analysis of Phospho-STAT3

Rationale: This protocol will determine if 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile can inhibit the cytokine-induced or constitutive (in the case of JAK2 V617F mutant cells) phosphorylation of STAT3, providing evidence of target engagement within the cell.

Materials:

-

JAK2 V617F-positive cell line (e.g., HEL)

-

Complete cell culture medium

-

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and mouse anti-total-STAT3.[17][18]

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Treat the cells with various concentrations of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile (at non-toxic concentrations determined by the MTT assay) for a specified time (e.g., 2-4 hours). Include a vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

-

Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples. Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.[19]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Reprobing:

-

To normalize the phospho-STAT3 signal, the membrane can be stripped of the antibodies and reprobed for total STAT3 and a loading control (e.g., GAPDH).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phospho-STAT3 to total STAT3 for each treatment condition.

-

A dose-dependent decrease in this ratio indicates inhibition of the JAK-STAT pathway.

-

Conclusion and Future Directions

The protocols outlined in these application notes provide a systematic approach to the initial biological characterization of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile. By following this workflow, researchers can obtain robust and reproducible data to either support or refute the hypothesis that this compound acts as a JAK kinase inhibitor.

Positive results from these assays—specifically, potent inhibition in the biochemical assay, dose-dependent reduction of cell viability in a JAK2-dependent cell line, and a corresponding decrease in STAT3 phosphorylation—would provide a strong rationale for further investigation. Subsequent studies could include kinase selectivity profiling against a panel of other kinases, in vivo efficacy studies in relevant animal models of myeloproliferative neoplasms, and pharmacokinetic and toxicological evaluations.

References

-

Baxter EJ, Scott LM, Campbell PJ, et al. Acquired mutation of the tyrosine kinase JAK2 in human myeloproliferative disorders. Lancet. 2005;365(9464):1054-1061. [Link]

-

Dittrich, A., et al. Quantification of total and phosphorylated STAT3 by calibrated western blotting. MethodsX. 2023;11:102508. [Link]

-

National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Link]

-

An, F., & Xie, X. A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. 2022;13:989196. [Link]

-